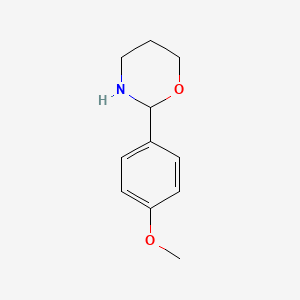
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the Mannich-type condensation-cyclization reaction. This method typically uses formaldehyde and appropriate primary amines as reactants . Another promising approach involves the Rh(II)-catalyzed reaction of 2-carbonyl-substituted 2H-azirines and diazocarbonyl compounds, which introduces electron-withdrawing groups at the 2-position of the oxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely applicable. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups attached to the oxazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like titanium tetrachloride for demethylation reactions , and reducing agents for the reduction of oxazine derivatives. Substitution reactions often involve nucleophiles that can replace existing functional groups on the oxazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenylhydrazone derivatives can lead to the formation of oxazine-dione derivatives .
Applications De Recherche Scientifique
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazine derivatives exhibit potential biological and pharmacological activities, such as anti-tumor, antibacterial, and anti-HIV properties . Additionally, oxazine compounds are used in the development of fluorescent dyes and pigments .
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, certain oxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing a loss in mitochondrial membrane potential . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- include other oxazine derivatives such as morpholine (tetrahydro-1,4-oxazine) and benzoxazines . These compounds share the oxazine ring structure but differ in their substituents and specific chemical properties.
Uniqueness: The uniqueness of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- lies in its methoxyphenyl group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of scientific research.
Propriétés
Numéro CAS |
109086-77-3 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
Clé InChI |
CATPMMKKMWYOSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2NCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


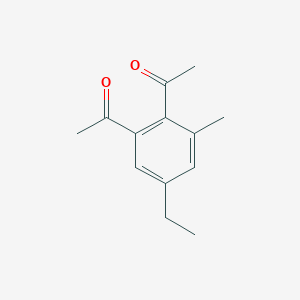


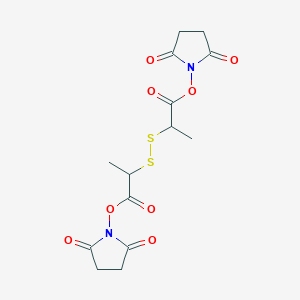
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

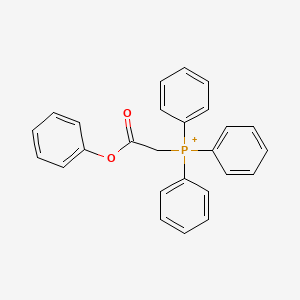
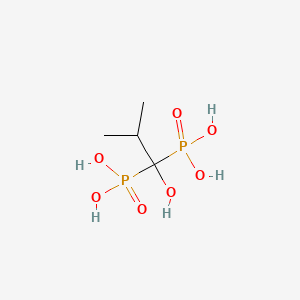
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)

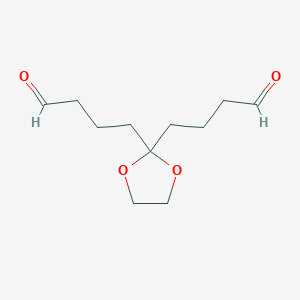
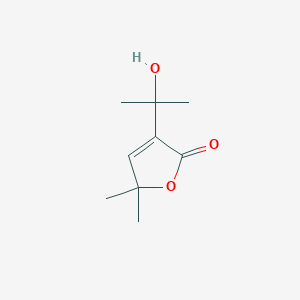
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
